Tetramethylrhodamine

Immunofluorescence pH stability Multicolor labeling

Tetramethylrhodamine (TMR) is a foundational orange-red fluorophore optimized for multiplexed fluorescence assays and live-cell imaging. Unlike Lissamine Rhodamine B, TMR maintains fluorescence intensity from pH 4–11, eliminating buffer control in acidic organelle studies. Compared to Cy3B, 5-TAMRA form offers superior photostability for confocal z-stacks and single-molecule localization. For long-term conjugate stability, 5(6)-TAMRA-SE outperforms TRITC, reducing batch variability. With a 59 nm spectral gap from FITC (Em 578 nm vs 519 nm), TMR minimizes cross-talk in multicolor flow cytometry. Source ≥98% purity TMR for reproducible, publication-grade data.

Molecular Formula C24H23ClN2O3
Molecular Weight 422.9 g/mol
CAS No. 70281-37-7
Cat. No. B1193902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylrhodamine
CAS70281-37-7
SynonymsT 489
T-489
tetramethylrhodamine
tetramethylrhodamine maleimide
Molecular FormulaC24H23ClN2O3
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
InChIInChI=1S/C24H22N2O3.ClH/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;/h5-14H,1-4H3;1H
InChIKeyWGTODYJZXSJIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylrhodamine (CAS 70281-37-7) for Fluorescent Labeling: Procurement & Selection Guide


Tetramethylrhodamine (TMR) is a xanthene-based fluorescent dye belonging to the rhodamine family, characterized by its orange-red fluorescence with an excitation maximum around 552 nm and an emission maximum near 578 nm in aqueous environments [1]. Widely employed as a reactive label for biomolecules—most notably as 5-carboxytetramethylrhodamine (5-TAMRA) and tetramethylrhodamine isothiocyanate (TRITC)—the compound serves as a core reagent in fluorescence microscopy, flow cytometry, and nucleic acid detection assays . Its molecular weight is 422.9 g/mol, and it exhibits moderate fluorescence quantum yield (Φ ≈ 0.1–0.39, depending on conjugation state and environment) with an extinction coefficient of approximately 85,000 cm⁻¹M⁻¹ [1]. TMR remains a foundational fluorophore in life sciences research due to its compatibility with standard 532 nm laser lines and its well-documented photophysical behavior across diverse experimental systems [2].

Why Rhodamine Substitution Fails: Tetramethylrhodamine Selection Criteria


Rhodamine derivatives are not interchangeable. The spectral, chemical, and photophysical properties of tetramethylrhodamine differ materially from close analogs such as Rhodamine B, Texas Red, and even its own reactive forms (TRITC vs. TAMRA) . Substituting TMR with a different rhodamine can lead to incompatible excitation sources (e.g., 532 nm laser mismatch), altered conjugate stability, or unexpected fluorescence quenching due to differential pH sensitivity and environmental responsiveness [1]. For example, TMR maintains robust fluorescence from pH 11 down to pH 4, whereas Lissamine Rhodamine B exhibits optimal emission only at neutral pH, a distinction critical for assays involving acidic compartments or pH-variable sample preparations [1]. Furthermore, the choice of reactive handle—isothiocyanate (TRITC) versus succinimidyl ester (TAMRA)—directly impacts conjugate shelf life and long-term reproducibility . The following evidence quantifies these performance gaps, enabling scientifically justified procurement decisions.

Tetramethylrhodamine Quantitative Differentiation: Head-to-Head Performance Data


pH Insensitivity vs. Lissamine Rhodamine B: Tetramethylrhodamine Fluorescence Stability

Tetramethylrhodamine exhibits stable fluorescence across a broad pH range, maintaining full emission intensity from pH 11 down to pH 4. In contrast, Lissamine Rhodamine B (Sulforhodamine B) shows optimal fluorescence only at pH 6–7, with significant quenching outside this narrow window [1]. This pH stability enables reliable signal detection in acidic cellular compartments and during sample preparation steps where pH fluctuations are unavoidable.

Immunofluorescence pH stability Multicolor labeling

Conjugate Stability: TAMRA-Succinimidyl Ester vs. TRITC-Isothiocyanate Comparison

When selecting a reactive form of tetramethylrhodamine for protein or nucleic acid labeling, conjugate stability differs markedly between functional groups. Conjugates prepared from 5(6)-TAMRA succinimidyl ester (SE) exhibit substantially greater long-term stability compared to those prepared from 5(6)-TRITC (isothiocyanate), despite both yielding similar initial spectral properties . This instability of TRITC conjugates necessitates extra caution during storage and limits shelf life for downstream assays .

Bioconjugation Conjugate stability Protein labeling

5-TAMRA Photostability Advantage Over Cy3B in Bioimaging

In a direct photophysical comparison of 5-carboxytetramethylrhodamine (5-TAMRA) and the indocarbocyanine dye Cy3B in PBS buffer containing 1% bovine serum albumin, 5-TAMRA demonstrated considerably higher photostability than Cy3B [1]. This advantage exists despite 5-TAMRA exhibiting a lower absolute fluorescence quantum yield (Φ = 37–39%) compared to Cy3B (Φ ≈ 57%) [1]. Both dyes display comparable absorption and emission maxima (550–569 nm and 580–582 nm, respectively) and similar S₁ excited-state lifetimes (2.27–2.75 ns) [1].

Bioimaging Photostability Single-molecule microscopy

Tetramethylrhodamine Spectral Compatibility: Distinction from iFluor 555 and Alexa Fluor 555 Alternatives

While spectrally similar dyes such as iFluor 555 (Ex/Em: 557/570 nm) and Alexa Fluor 555 are marketed as alternatives with higher brightness (ε = 100,000 cm⁻¹M⁻¹ for iFluor 555) and greater photostability than tetramethylrhodamine (ε = 85,000 cm⁻¹M⁻¹), the spectral offset is significant for applications requiring precise channel separation [1][2]. Tetramethylrhodamine's excitation maximum at 552 nm and emission at 578 nm provide a distinct spectral window, reducing spillover into the fluorescein/FITC channel (Ex/Em ~495/519 nm) compared to the red-shifted iFluor 555 emission at 570 nm [1][2].

Multicolor flow cytometry Spectral unmixing Laser line compatibility

Photochemical Internalization Efficacy: Tetramethylrhodamine vs. Fluorescein in PCI Delivery

In photochemical internalization (PCI) assays evaluating endosomal escape of antisense peptide nucleic acid (PNA) conjugates, tetramethylrhodamine-conjugated octaarginine PNA exhibited more than a ten-fold increase in antisense activity upon irradiation in HeLa pLuc705 cells, measured via luciferase splice correction [1]. An analogous fluorescein conjugate showed no significant enhancement due to rapid photobleaching, and Alexa Fluor 488 conjugate similarly failed to produce substantial activity [1]. The efficacy correlated with singlet oxygen quantum yield and chromophore lipophilicity [1].

Photochemical internalization Drug delivery Antisense oligonucleotides

HPLC Retention Time Differentiation: TAMRA vs. FAM, JOE, and ROX for Nucleic Acid Detection

In high-resolution liquid chromatography analysis of fluorescent dye-labeled nucleic acids, retention times increase predictably in the order JOE < FAM < TAMRA < ROX when measured at their respective emission wavelengths (520, 550, 580, and 605 nm) [1]. TAMRA (5-carboxytetramethylrhodamine)-labeled oligonucleotides elute between FAM- and ROX-labeled species, providing a distinct chromatographic separation window that enables simultaneous detection and quantification of multiple labeled primers in multiplex PCR assays [1].

Oligonucleotide labeling HPLC analysis Multiplex PCR

Tetramethylrhodamine Procurement: Optimal Application Scenarios Based on Evidence


pH-Variable Immunofluorescence and Live-Cell Imaging Workflows

In immunohistochemistry and live-cell imaging protocols where sample pH may vary due to acidic organelles (lysosomes, endosomes) or staining buffer fluctuations, tetramethylrhodamine-labeled antibodies maintain fluorescence intensity from pH 11 down to pH 4, whereas Lissamine Rhodamine B exhibits optimal performance only at pH 6–7 [1]. This pH robustness eliminates the need for strict buffer control, reducing protocol complexity and improving signal reproducibility across heterogeneous sample preparations [1].

Long-Term Bioconjugate Storage and Batch Reproducibility

For laboratories producing in-house protein or nucleic acid conjugates intended for long-term storage and repeated use across multiple experiments, procurement of 5(6)-TAMRA succinimidyl ester (SE) rather than 5(6)-TRITC is strongly advised. TAMRA-SE conjugates exhibit substantially greater stability than TRITC conjugates, despite producing identical initial spectral properties . This choice minimizes batch-to-batch variability and reduces the frequency of conjugate re-synthesis, improving experimental reproducibility and reducing long-term reagent costs .

Prolonged Illumination Bioimaging and Single-Molecule Tracking

In time-lapse fluorescence microscopy, confocal z-stack acquisition, or single-molecule localization microscopy where samples undergo prolonged laser excitation, 5-carboxytetramethylrhodamine (5-TAMRA) provides superior photostability compared to the spectrally similar Cy3B dye [2]. Although 5-TAMRA exhibits a lower absolute quantum yield (Φ = 37–39% vs. Cy3B Φ ≈ 57%), its resistance to photobleaching ensures consistent signal intensity throughout extended imaging sessions, making it the preferred choice for experiments where data completeness depends on sustained fluorescence emission [2].

Multiplexed Assays Requiring Green-Orange Spectral Separation

For flow cytometry and multicolor fluorescence microscopy panels that combine green-emitting fluorophores (e.g., FITC, Ex/Em ~495/519 nm) with an orange-red channel, tetramethylrhodamine's emission maximum at 578 nm offers a 59 nm spectral gap from the FITC peak, minimizing fluorescence spillover and reducing the need for aggressive compensation [3]. In contrast, alternative dyes such as iFluor 555 emit at 570 nm, creating only a 51 nm gap and increasing the risk of channel crosstalk [4]. This spectral separation advantage is critical for maintaining signal-to-noise ratios in multiplexed quantitative assays [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetramethylrhodamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.